

Functionalization of the 4-Chloro-1H-indole-7-carboxylic acid scaffold

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Compound of Interest

Compound Name: 4-Chloro-1H-indole-7-carboxylic acid

Cat. No.: B3030172

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An Application Guide to the Strategic Functionalization of **4-Chloro-1H-indole-7-carboxylic acid**

Introduction: The Strategic Value of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs[1]. Its unique electronic properties and geometric structure allow it to engage in diverse biological interactions. The **4-chloro-1H-indole-7-carboxylic acid** scaffold is a particularly valuable starting material for drug discovery campaigns. It presents three distinct and orthogonally addressable points for chemical modification: the indole nitrogen (N1), the chloro-substituted benzene ring (C4), and the carboxylic acid (C7). This strategic arrangement allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for the functionalization of this versatile scaffold. We will delve into the chemical logic behind each transformation, offering insights to empower researchers in their drug development efforts.

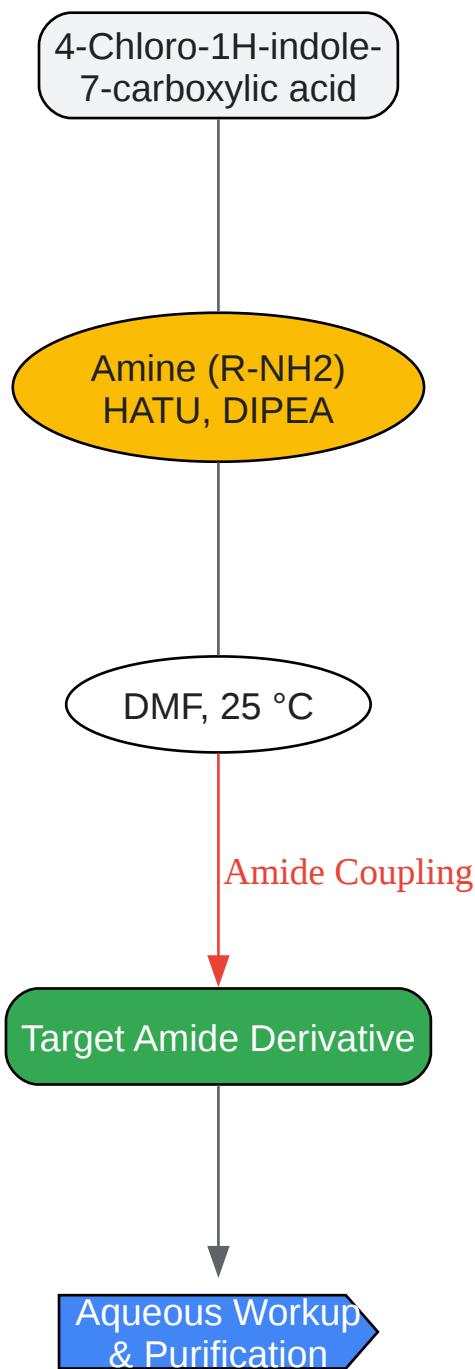
Caption: Core structure and key reactive sites of the scaffold.

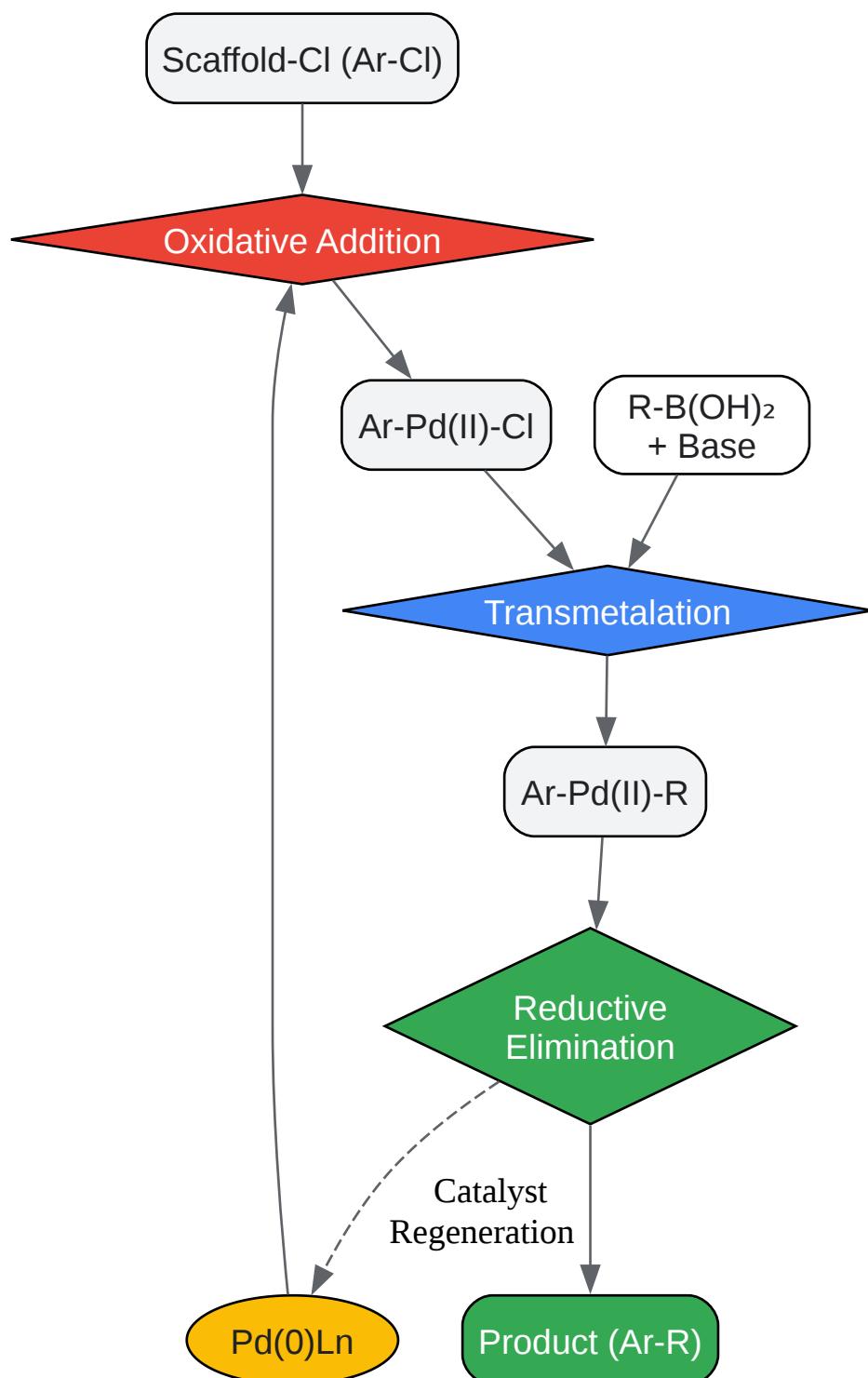
Section 1: Modification of the Carboxylic Acid Moiety (C7-Position)

The carboxylic acid at the C7 position is arguably the most versatile handle for introducing molecular diversity. Its conversion into amides, esters, or alcohols allows for profound modulation of a compound's physicochemical properties, including solubility, metabolic stability, and ability to form key hydrogen bonds with biological targets^[2].

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

Amide coupling is a robust and widely utilized transformation. The resulting amide bond is metabolically stable and provides both hydrogen bond donor and acceptor capabilities. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral amines are used. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for activating the carboxylic acid.





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